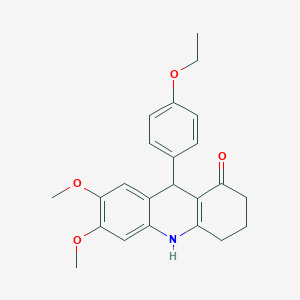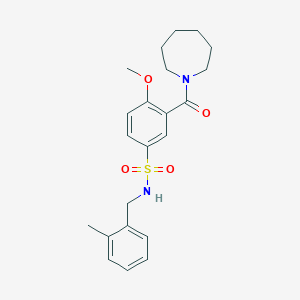![molecular formula C17H15N3O2 B15153677 ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate](/img/structure/B15153677.png)
ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate typically involves the following steps:
Formation of the Diazenyl Intermediate: The synthesis begins with the formation of the diazenyl intermediate. This is achieved by reacting an indole derivative with a diazonium salt under acidic conditions. The diazonium salt is usually prepared by treating an aromatic amine with nitrous acid.
Coupling Reaction: The diazenyl intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms the desired ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the indole moiety, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the diazenyl bridge to form the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzoate ester. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole or benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with multiple biological targets.
Medicine: Explored for its potential therapeutic applications. Indole derivatives have been studied for their anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. The unique structure of this compound makes it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The diazenyl bridge can undergo reduction to form reactive intermediates that further interact with biological molecules. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development. Unlike ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate, it does not contain a diazenyl bridge.
Tryptamine: A naturally occurring monoamine alkaloid. It lacks the benzoate ester and diazenyl bridge present in ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.
Serotonin: A neurotransmitter derived from tryptophan. It has a simpler structure without the diazenyl bridge and benzoate ester.
The uniqueness of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate lies in its combination of the indole moiety, diazenyl bridge, and benzoate ester, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
ethyl 4-(1H-indol-3-yldiazenyl)benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |
Clé InChI |
DOJQGFNTKDCDON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15153601.png)

![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15153615.png)
![4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15153617.png)

![4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B15153636.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15153643.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15153645.png)
![4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153649.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-chlorobenzyl)methanamine](/img/structure/B15153671.png)
![N-[4-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B15153682.png)
![5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153695.png)

